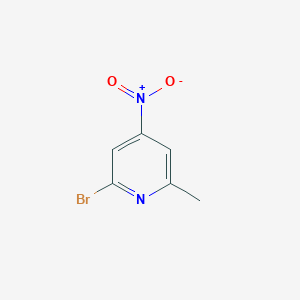
2-Bromoethanesulfonyl chloride
Overview
Description
2-Bromoethanesulfonyl chloride is a chemical compound with the molecular formula C₂H₄BrClO₂S and a molecular weight of 207.47 g/mol . It is a versatile reagent used in various chemical reactions and industrial applications. This compound is known for its reactivity and is commonly used in organic synthesis.
Preparation Methods
2-Bromoethanesulfonyl chloride can be synthesized through different methods. One common synthetic route involves the reaction of sodium 2-bromoethanesulfonate with phosphorus pentachloride at temperatures ranging from 70 to 130°C . This reaction typically yields the desired product with a high yield of around 78% . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
2-Bromoethanesulfonyl chloride undergoes various types of chemical reactions, including substitution and addition reactions. It is commonly used as a sulfonylating agent in organic synthesis. Some typical reactions include:
Nucleophilic substitution: This compound reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Addition reactions: It can participate in addition reactions with compounds containing double or triple bonds, leading to the formation of new carbon-sulfur bonds.
Common reagents used in these reactions include amines, alcohols, and other nucleophiles. The major products formed from these reactions are sulfonamide and sulfonate ester derivatives.
Scientific Research Applications
2-Bromoethanesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Bromoethanesulfonyl chloride involves its reactivity with nucleophiles. The compound acts as an electrophile, reacting with nucleophilic sites on molecules to form sulfonamide or sulfonate ester bonds . This reactivity is due to the presence of the sulfonyl chloride group, which is highly reactive towards nucleophiles.
Comparison with Similar Compounds
2-Bromoethanesulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: This compound is similar in reactivity but has a simpler structure with a single carbon atom.
4-Nitrobenzenesulfonyl chloride: This compound contains a nitro group, which can influence its reactivity and applications.
2-Bromobenzenesulfonyl chloride: This compound has a benzene ring, which can affect its reactivity and solubility properties.
The uniqueness of this compound lies in its combination of a bromoethyl group and a sulfonyl chloride group, which provides specific reactivity and versatility in various chemical reactions.
Properties
IUPAC Name |
2-bromoethanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrClO2S/c3-1-2-7(4,5)6/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJOBRDFPQKHLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541842 | |
| Record name | 2-Bromoethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54429-56-0 | |
| Record name | 2-Bromoethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54429-56-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromoethane-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 54429-56-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the reactivity of 2-bromoethanesulfonyl chloride compare to 2-chloroethanesulfonyl chloride in reactions involving base-induced elimination?
A: The research indicates that this compound (15) preferentially undergoes elimination reactions in the presence of a base, leading to the formation of ethenesulfonyl chloride (11) []. This suggests that the bromine atom, being a better leaving group than chlorine, facilitates the elimination pathway. A similar reaction with 2-chloroethanesulfonyl chloride could be expected, but the rate of elimination might be slower due to the lower leaving group ability of chlorine.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[4-(Propan-2-yl)benzoyl]pyridine](/img/structure/B1282696.png)








